3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a chemical compound with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a tetrazole ring and a thioether linkage .
Mechanism of Action
Target of Action
The primary targets of the compound “3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid” are currently unknown. This compound is a subject of ongoing research and its specific targets are yet to be identified .
Mode of Action
It is known that tetrazole compounds can interact with various biological targets through hydrogen bonding .
Biochemical Pathways
Tetrazole compounds are known to participate in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
As a research chemical, its pharmacokinetic profile, including its bioavailability, is yet to be fully characterized .
Result of Action
Given its structural features, it may exhibit unique interactions with biological systems, but these effects require further study .
Biochemical Analysis
Biochemical Properties
Tetrazoles, including 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, such as those in this compound, are more soluble in lipids than carboxylic acids, which allows these molecules to penetrate more easily through cell membranes
Molecular Mechanism
Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Preparation Methods
The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a , which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Catalytic hydrogenation using palladium on carbon.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.
Scientific Research Applications
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar compounds to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid include:
4-(1H-tetrazol-5-yl)benzoic acid: Contains a tetrazole ring and a carboxylic acid group but lacks the thioether linkage.
1,3,5-tris(1H-tetrazol-5-yl)benzene: Features multiple tetrazole rings attached to a benzene core, providing a different structural framework.
5-(1H-tetrazol-5-yl)thiophene-2-carboxylic acid: Combines a tetrazole ring with a thiophene ring and a carboxylic acid group.
The uniqueness of this compound lies in its combination of a tetrazole ring, a thioether linkage, and a propanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPRPRMWXDVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349473 |
Source
|
Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437-67-8 |
Source
|
Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.